

An In-Depth Technical Guide to 2-Isopropoxyaniline: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **2-Isopropoxyaniline**

Cat. No.: **B1215334**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxyaniline, a substituted aniline derivative, is a key building block in organic synthesis, particularly within the pharmaceutical industry. Its unique structural features—an aromatic amine ortho-substituted with a bulky isopropoxy group—confer specific reactivity and properties that make it a valuable intermediate in the creation of complex molecular architectures. This guide provides a comprehensive overview of **2-isopropoxyaniline**, detailing its fundamental properties, synthesis, spectroscopic characterization, reactivity, and applications in drug discovery, alongside established safety and handling protocols.

Core Molecular Attributes

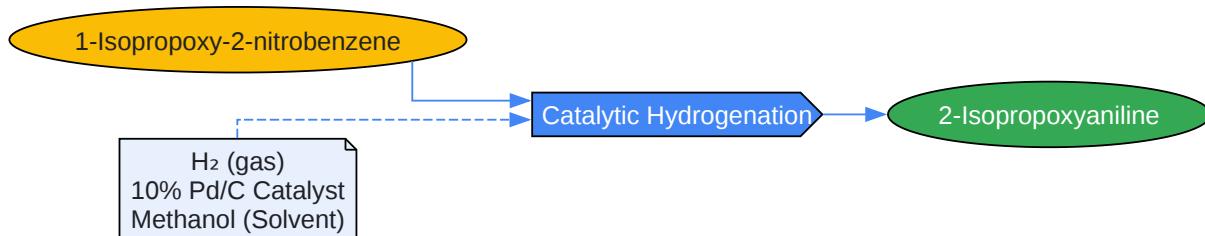
2-Isopropoxyaniline is characterized by the following fundamental properties:

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₃ NO	[1]
Molecular Weight	151.21 g/mol	[1]
CAS Number	29026-74-2	[1]
Appearance	Brown to black liquid or solid	[1][2]
Melting Point	139-141 °C	[2]
Boiling Point	~273 °C (estimate)	[2]
pKa	5.17 ± 0.10 (Predicted)	[2]

Synthesis of 2-Isopropoxyaniline

The most common and efficient laboratory-scale synthesis of **2-isopropoxyaniline** involves the reduction of its nitro precursor, 1-isopropoxy-2-nitrobenzene. This transformation is typically achieved through catalytic hydrogenation.

Synthetic Workflow Overview



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Caption: Synthesis of **2-Isopropoxyaniline** via catalytic hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from a general procedure for the reduction of nitroarenes.[2]

Materials:

- 1-Isopropoxy-2-nitrobenzene (1.0 eq)
- 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)
- Methanol (solvent)
- Hydrogen gas (H₂)
- Filtration apparatus (e.g., Celite pad)
- Rotary evaporator

Procedure:

- Dissolution: In a suitable hydrogenation vessel, dissolve 1-isopropoxy-2-nitrobenzene (e.g., 5.00 g, 27.5 mmol) in methanol.[\[2\]](#)
- Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.
- Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 2-3 times). Pressurize the vessel with hydrogen to the desired pressure (e.g., 60 psi) and stir the reaction mixture vigorously at room temperature.
[\[2\]](#)
- Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
- Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product. Caution: The palladium catalyst on the filter paper can be pyrophoric upon drying; keep it wet and dispose of it appropriately.

- Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
- Purification: The resulting crude **2-isopropoxyaniline**, typically a brown oil, can be used directly or purified further by column chromatography or distillation if necessary. A reported yield for this reaction is approximately 90%.^[2]

Spectroscopic and Analytical Characterization

The identity and purity of **2-isopropoxyaniline** are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to the different hydrogen environments in the molecule.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Notes
Isopropyl - CH_3	~1.35	Doublet (d)	6H	~6.1	The two methyl groups are equivalent and are split by the methine proton.
Amino - NH_2	~3.77	Broad Singlet (br s)	2H	-	The broadness is due to quadrupole broadening from the nitrogen and potential hydrogen exchange.
Isopropyl - CH	~4.52	Multiplet (m) or Septet	1H	~6.1	This proton is split by the six equivalent methyl protons.
Aromatic - CH	~6.75	Multiplet (m)	4H	-	The aromatic protons appear as a complex multiplet due to their proximity and coupling with each other.

Note: Data is based on a spectrum taken in CDCl_3 at 400 MHz.[\[2\]](#)

^{13}C NMR Spectroscopy

The carbon NMR spectrum distinguishes the unique carbon atoms within the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
Isopropyl - CH_3	~22	Shielded aliphatic carbon.
Isopropyl - CH	~71	Aliphatic carbon attached to an electronegative oxygen atom.
Aromatic C- NH_2	~115-120	Aromatic carbon directly attached to the electron-donating amino group.
Aromatic C-H	~118-122	Aromatic carbons influenced by both the amino and isopropoxy groups.
Aromatic C-O	~140-145	Aromatic carbon attached to the isopropoxy group, deshielded by oxygen.
Aromatic C (quaternary)	~135-140	Quaternary aromatic carbon.

Note: These are predicted ranges. Actual values can vary based on solvent and other experimental conditions.[\[3\]](#)

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Vibration
N-H (Amine)	3500 - 3300	Medium	N-H stretch (primary amines show two bands)
C-H (Aromatic)	3100 - 3000	Medium	C-H stretch
C-H (Aliphatic)	2980 - 2850	Medium to Strong	C-H stretch
C=C (Aromatic)	1600 - 1450	Medium	C=C ring stretch
C-O (Ether)	1320 - 1000	Strong	C-O stretch
C-N (Amine)	1335 - 1250	Strong	C-N stretch

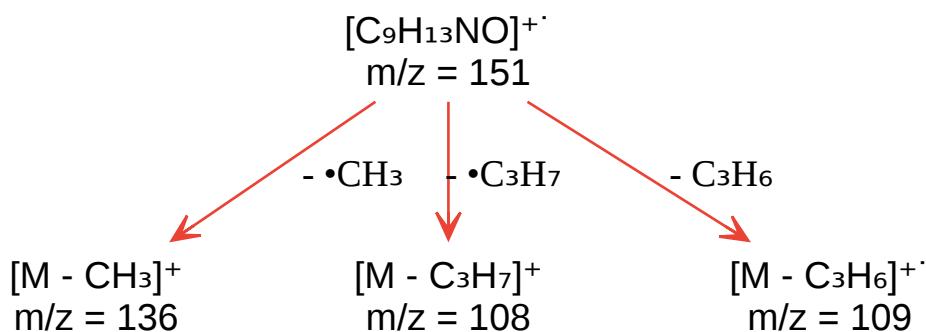
Note: These are characteristic ranges for the functional groups present.[\[4\]](#)

Mass Spectrometry

In mass spectrometry, **2-isopropoxyaniline** will exhibit a molecular ion peak (M⁺) at m/z = 151. The fragmentation pattern can provide further structural information.

Expected Fragmentation Pathways:

- Loss of a methyl group (-CH₃): A peak at m/z = 136.
- Loss of the isopropyl group (-CH(CH₃)₂): A significant peak at m/z = 108, resulting from the cleavage of the ether bond.
- Loss of propene (CH₂=CHCH₃) via McLafferty-type rearrangement: A peak at m/z = 109.



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Caption: Common fragmentation pathways for **2-Isopropoxyaniline**.

Chemical Reactivity and Applications in Drug Development

The reactivity of **2-isopropoxyaniline** is governed by the interplay between the nucleophilic amino group and the electron-donating isopropoxy group on the aromatic ring.

Key Reactions

- N-Alkylation and N-Acylation: The primary amine is readily alkylated or acylated to form secondary or tertiary amines and amides, respectively. This is a common step in building more complex molecular scaffolds.
- Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring (e.g., via Sandmeyer reactions).
- Electrophilic Aromatic Substitution: The electron-donating nature of both the amino and isopropoxy groups activates the aromatic ring towards electrophilic substitution. The directing effects of these groups will influence the position of substitution.

Role in Medicinal Chemistry

Aniline and its derivatives are prevalent motifs in many FDA-approved drugs.^{[5][6]} They serve as versatile scaffolds and key intermediates. While specific examples of marketed drugs

derived directly from **2-isopropoxyaniline** are not prominently disclosed in publicly available literature, its structure is highly relevant for the synthesis of bioactive molecules. Substituted anilines are core components of numerous kinase inhibitors, GPCR modulators, and other therapeutic agents. The ortho-isopropoxy group can provide steric hindrance that influences the conformation of the final molecule, potentially enhancing selectivity for a biological target or modifying its metabolic profile.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling **2-isopropoxyaniline**.

Hazard Identification:

- Harmful if swallowed.[1][7]
- May cause skin and eye irritation.[8]
- May cause respiratory irritation.[8]

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[8]
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[8]
- Avoid Contact: Prevent contact with skin, eyes, and clothing.[8]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
- It is noted to be heat and air-sensitive; storage at refrigerated temperatures (2-8 °C) under an inert gas like argon is recommended.[8]

Disposal:

- Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Isopropoxyaniline is a fundamentally important building block in modern organic and medicinal chemistry. A thorough understanding of its properties, synthetic routes, and reactivity is crucial for its effective use in research and development. The detailed spectroscopic data and protocols provided in this guide serve as a valuable resource for scientists, enabling the confident synthesis, characterization, and application of this versatile intermediate in the pursuit of novel chemical entities and therapeutic agents.

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